N-(2-Phenylethyl)-1-propyl-4-piperidinamine is a synthetic opioid analgesic. [] It belongs to the 4-anilidopiperidine class of compounds. [] In scientific research, it serves as a valuable tool for investigating opioid receptors, particularly the mu-opioid receptor (MOR). [, ] It exhibits high affinity and selectivity for MOR, making it useful for studying pain pathways, opioid tolerance and dependence, and developing novel analgesics. [, ]
A highly efficient and practical synthesis of N-(2-Phenylethyl)-1-propyl-4-piperidinamine is described in International Application No.: PCT/IN2009/000159. [] This method is considered advantageous due to its simplicity, high yield, cost-effectiveness, and environmentally friendly nature. [] Additionally, it avoids the need for stringent process conditions, sophisticated infrastructure, or highly specialized personnel, making it suitable for industrial production. []
The molecular structure of N-(2-Phenylethyl)-1-propyl-4-piperidinamine and its analogue N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide have been extensively characterized using ¹H- and ¹³C-NMR spectroscopy. [] X-ray crystallography studies on the hydrochloride salt of the latter compound revealed a zero-dimensional (0D) supramolecular motif, wherein two centrosymmetrically related cations, linked by C(phenyl)-H⋯π contacts, enclose a void containing pairs of anions and bridged water molecules. [] Further analysis indicates that protonation occurs at the piperidine ring nitrogen both in solid and solution states. [] These findings were corroborated by GIAO/B3LYP calculations, which compared experimental ¹³C chemical shifts with calculated absolute shieldings. []
N-(2-Phenylethyl)-1-propyl-4-piperidinamine can undergo various chemical reactions, including alkylation, esterification, and fluorination. [, ] Alkylation with reagents like triethyloxonium tetrafluoroborate or methyl fluorosulfonate leads to the formation of derivatives with altered pharmacological properties. [] Esterification, particularly with fluoroethyl groups, is employed to synthesize PET imaging agents targeting the μ-opioid receptor, such as [¹⁸F]FE@CFN (2-[¹⁸F]fluoroethyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate). [] Fluorination at specific positions, like the alpha-carbon of its metabolite 2-n-propyl-4-pentenoic acid, has been investigated for its potential to alter metabolic pathways and reduce hepatotoxicity. []
N-(2-Phenylethyl)-1-propyl-4-piperidinamine exerts its analgesic effects primarily through its interaction with the mu-opioid receptor (MOR). [, ] Binding to MOR activates downstream signaling pathways, leading to the inhibition of pain transmission in the central nervous system. [, ] Notably, the stereochemistry of this compound plays a crucial role in its potency and selectivity for MOR. [] For instance, the (3R,4S,2'R)-(-) isomer exhibits exceptionally high analgesic activity and affinity for MOR compared to other isomers, highlighting the importance of stereochemical considerations in its mechanism of action. []
Pain Research: N-(2-Phenylethyl)-1-propyl-4-piperidinamine is an essential tool in pain research due to its high potency and selectivity for MOR. [, ] It is widely used to induce analgesia in animal models, enabling researchers to investigate pain pathways, mechanisms of pain perception, and the development of new pain management strategies. [, ]
Opioid Receptor Studies: The compound's high affinity for MOR makes it invaluable for studying the structure, function, and signaling pathways associated with this receptor. [, ] Radiolabeled forms of N-(2-Phenylethyl)-1-propyl-4-piperidinamine have been developed as PET imaging agents to visualize and quantify MOR distribution in the brain, providing insights into opioid tolerance, dependence, and addiction. []
Drug Development: N-(2-Phenylethyl)-1-propyl-4-piperidinamine serves as a lead compound for developing novel analgesics with improved pharmacological profiles. [, ] Structure-activity relationship (SAR) studies based on its chemical structure have led to the identification of derivatives with enhanced potency, selectivity, and potentially reduced side effects. [, ] These efforts aim to create safer and more effective pain medications with reduced abuse potential.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2